molecular formula C₁₂H₂₄N₂O₅ B1139728 N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine CAS No. 35978-97-3

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

Cat. No. B1139728
CAS RN: 35978-97-3
M. Wt: 276.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine (N-AFL) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-AFL is a derivative of the amino acid L-fucose, and is composed of a 6-carbon sugar backbone, two nitrogen atoms, and an epsilon-aminocaproyl group. N-AFL has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Additionally, N-AFL has been shown to have potential applications in the treatment of metabolic disorders, such as diabetes, and as an immunomodulator.

Scientific Research Applications

Preparation of Sugar Specific Antibodies

“N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” is used for the preparation of sugar-specific antibodies . These antibodies can recognize and bind to specific sugar structures, making them useful in various biological and medical research applications.

Study of Bacterial Toxins

This compound has been used in the study of bacterial toxins, such as those produced by Escherichia coli and cholera . By understanding how these toxins interact with sugars, researchers can develop new strategies for preventing and treating bacterial infections.

Development of Receptor Antagonists

Research has been conducted into the use of this compound in the development of receptor antagonists . These are substances that block the action of certain receptors in the body, and they can be used in the treatment of various diseases.

Non-Radioactive Labeling of DNA

Thermo Fisher Scientific mentions a similar compound, “Biotin-11-dUTP (biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2’-deoxyuridine-5’-triphosphate])”, which is used for enzymatic non-radioactive labeling of DNA . It’s possible that “N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine” could have similar applications.

properties

IUPAC Name

6-amino-N-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7?,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYKRQKYASNHPN-QXLODFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675565
Record name N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

CAS RN

35978-97-3
Record name N-(6-Aminohexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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